molecular formula C20H17N3O2S B2800875 (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-05-6

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2800875
CAS RN: 450353-05-6
M. Wt: 363.44
InChI Key: BFSBFQVIJWKECG-QINSGFPZSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains methoxyphenyl groups, which are aromatic rings with a methoxy (-OCH3) substituent .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the thiazole ring and the acrylonitrile group. The methoxyphenyl groups may add some steric bulk .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as nucleophiles. The acrylonitrile group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and the conditions under which it’s stored. Thiazoles are typically stable under normal conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Structural Confirmation : The compound has been involved in studies focusing on synthetic methodologies for creating acrylonitrile derivatives with potential biological applications. For instance, research on the reduction of acrylonitrile derivatives to produce amino-propene molecules demonstrates the compound's relevance in synthesizing structurally diverse bioactive molecules (Frolov et al., 2005). Additionally, structural analysis through X-ray diffraction confirms the geometric configurations of similar molecules, aiding in the understanding of their chemical behavior and potential reactivity (Naveen et al., 2006).

Biological Evaluations

  • Antibacterial and Antifungal Properties : Derivatives of this compound have been evaluated for their antimicrobial activities. Research on benzothiazole derivatives of pyrimidines and acrylonitriles has shown activity against specific bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Youssef et al., 2006).

Material Science and Engineering

  • Polymer Modification : Studies on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including acrylonitrile derivatives, showcase their improved swelling properties and potential for medical applications due to enhanced thermal stability and biological activity (Aly & El-Mohdy, 2015).

Optoelectronics and Photophysics

  • Aggregation-Induced Emission (AIE) : The compound's derivatives have been studied for their unique piezochromic behaviors under hydrostatic pressure, revealing changes in fluorescence with potential applications in sensing and optoelectronics (Ouyang et al., 2016).

Nonlinear Optical Materials

  • Enhanced Nonlinear Optical Limiting : Thiophene dyes derived from acrylonitrile show promising nonlinear absorption and optical limiting behaviors, valuable for protecting optical sensors and human eyes from intense light sources (Anandan et al., 2018).

Future Directions

The study and development of new thiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. This compound, with its combination of thiazole and methoxyphenyl groups, could potentially have interesting biological activity and may be a subject of future studies .

properties

IUPAC Name

(Z)-3-(3-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-24-17-8-6-14(7-9-17)19-13-26-20(23-19)15(11-21)12-22-16-4-3-5-18(10-16)25-2/h3-10,12-13,22H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSBFQVIJWKECG-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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